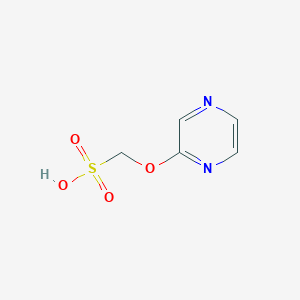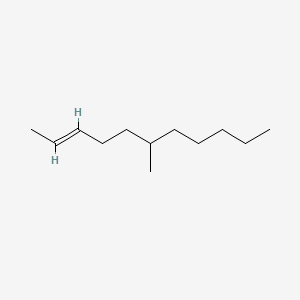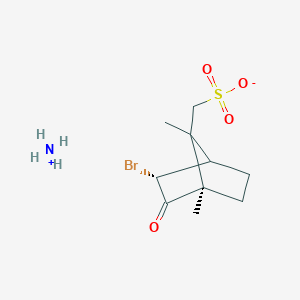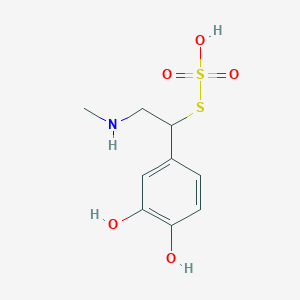
Sulphomethoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphomethoxypyrazine is a sulfonamide antibiotic used primarily for the treatment of bacterial infections and malaria. It is a long-acting plasma-bound sulfonamide that is effective against a wide range of gram-positive and gram-negative organisms . This compound is known for its ability to inhibit bacterial multiplication by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle .
Preparation Methods
The synthesis of sulphomethoxypyrazine involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrazine derivatives under specific conditions. The process may include steps such as diazotization, coupling, and cyclization . Industrial production methods often involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Sulphomethoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Sulphomethoxypyrazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of sulfonamides and their interactions with other chemicals.
Biology: Researchers use it to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is employed in the treatment of respiratory and urinary tract infections, as well as malaria.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Sulphomethoxypyrazine exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This inhibition prevents the binding of p-aminobenzoic acid, a substrate necessary for the synthesis of folic acid in bacteria . By blocking this pathway, the compound effectively halts bacterial growth and multiplication.
Comparison with Similar Compounds
Sulphomethoxypyrazine is similar to other sulfonamide antibiotics, such as:
Sulfamethoxypyridazine: Used for treating gonorrhea, inflammation, and bronchitis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.
What sets this compound apart is its long-acting nature and its effectiveness against a broad spectrum of bacteria, making it a valuable tool in both clinical and research settings .
Properties
Molecular Formula |
C5H6N2O4S |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
pyrazin-2-yloxymethanesulfonic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-3-6-1-2-7-5/h1-3H,4H2,(H,8,9,10) |
InChI Key |
ZMZPUTWQFPSISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)OCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)






![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)



